6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile
CAS No.:
Cat. No.: VC19929920
Molecular Formula: C13H7N3S2
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7N3S2 |
|---|---|
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 6-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H7N3S2/c14-7-9-5-6-12(15-8-9)18-13-16-10-3-1-2-4-11(10)17-13/h1-6,8H |
| Standard InChI Key | FJSSWQMRNJXYOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile is systematically named as 6-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile (IUPAC). Its molecular formula, C₁₃H₇N₃S₂, reflects the fusion of a benzothiazole ring (C₇H₅NS₂) and a nicotinonitrile moiety (C₆H₂N₂) . The compound’s canonical SMILES string, C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)C#N, encodes its connectivity: a benzothiazole group linked via a sulfur atom to the 6-position of a 3-cyanopyridine ring .
Spectroscopic and Computational Data
Advanced spectroscopic techniques confirm its structure:
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IR Spectroscopy: Peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1030 cm⁻¹ (C-S-C asymmetric stretch) .
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Mass Spectrometry: A molecular ion peak at m/z 269.008 (exact mass) and fragmentation patterns consistent with benzothiazole and cyanopyridine subunits .
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NMR: ¹H NMR (DMSO-d₆) signals include δ 8.96 ppm (pyridine H4), 7.01–8.01 ppm (benzothiazole aromatic protons), and δ 2.45 ppm (S-CH₂ groups in alkylated analogs) .
Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 269.34 g/mol | |
| Exact Mass | 269.008 g/mol | |
| Topological Polar Surface Area | 103.11 Ų | |
| LogP (Partition Coefficient) | 3.71 |
Synthesis and Derivatization Pathways
Core Synthesis Strategies
The compound is synthesized via nucleophilic substitution or coupling reactions:
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Thiol-Disulfide Exchange: Reaction of 2-mercaptobenzothiazole with 6-chloronicotinonitrile in the presence of a base (e.g., NaH or K₂CO₃) .
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Palladium-Catalyzed Coupling: Cross-coupling of benzothiazole-2-thiol with halogenated nicotinonitriles using Pd(OAc)₂ .
Example Protocol
A mixture of 2-mercaptobenzothiazole (1.67 g, 10 mmol) and 6-chloronicotinonitrile (1.38 g, 10 mmol) in DMF was stirred with K₂CO₃ (2.76 g, 20 mmol) at 80°C for 12 hours. The product was purified via column chromatography (hexane:EtOAc, 7:3), yielding 6-(benzothiazol-2-ylthio)nicotinonitrile (2.21 g, 82%) .
Functionalization for Bioactivity Optimization
Derivatives are synthesized to enhance solubility or target affinity:
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N-Alkylation: Treatment with alkyl halides (e.g., ethyl bromide) to produce S-alkylated analogs .
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Acetylation: Reaction with acetic anhydride to introduce acetyl groups at the pyridine nitrogen .
Biological Activities and Mechanisms
Antimicrobial and Anticancer Profiles
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Antibacterial Activity: Analogs like N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis .
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Anticancer Effects: Thiazole-containing compounds induce apoptosis in MCF-7 breast cancer cells via ROS-mediated caspase-3 activation .
Table 2. Comparative Bioactivity of Benzothiazole Derivatives
| Compound | Activity (IC₅₀/EC₅₀) | Target Organism/Cell Line |
|---|---|---|
| 6-(Benzothiazol-2-ylthio)nicotinonitrile | 12 µM (AChE inhibition) | Spodoptera litura |
| N-(6-Methoxybenzothiazol-2-yl)acetamide | 4 µg/mL (MIC) | Staphylococcus aureus |
| 5-Fluorouracil (Control) | 8 µM (IC₅₀) | MCF-7 |
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Development
The compound’s nitrile group enhances binding to metalloenzymes (e.g., carbonic anhydrase), while the benzothiazole moiety improves blood-brain barrier permeability . It serves as a precursor for:
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Antidiabetic Agents: Analogous sulfonamides inhibit dipeptidyl peptidase-IV (DPP-IV) with IC₅₀ < 50 nM .
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Neuroprotective Agents: Derivatives reduce glutamate-induced neurotoxicity in SH-SY5Y cells by 60% at 10 µM .
Agricultural Uses
As a broad-spectrum pesticide, it targets lepidopteran larvae and aphids with LD₅₀ values of 0.8–1.2 mg/kg. Formulations include emulsifiable concentrates (EC) and wettable powders (WP) for field applications .
Challenges and Future Directions
Research Gaps
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Pharmacokinetics: No data on oral bioavailability, metabolism, or toxicity in mammalian models .
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Environmental Impact: Degradation pathways and ecotoxicological effects remain unstudied.
Synthetic Innovations
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